molecular formula C19H20ClN5O3 B6483697 5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291853-99-0

5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6483697
CAS No.: 1291853-99-0
M. Wt: 401.8 g/mol
InChI Key: AXOOUVHDNVABMI-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxamide derivative characterized by two key substituents:

  • R1: A 3-chlorophenylamino group attached to the triazole ring at position 5.
  • R2: A 3-ethoxy-4-methoxyphenylmethyl group linked to the carboxamide nitrogen.

The triazole core provides a rigid scaffold for intermolecular interactions (e.g., hydrogen bonding), while the ethoxy and methoxy groups on the benzyl moiety enhance solubility and modulate lipophilicity .

Properties

IUPAC Name

5-(3-chloroanilino)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-3-28-16-9-12(7-8-15(16)27-2)11-21-19(26)17-18(24-25-23-17)22-14-6-4-5-13(20)10-14/h4-10H,3,11H2,1-2H3,(H,21,26)(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOOUVHDNVABMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, with the molecular formula C19H20ClN5O3 and a molecular weight of 401.8 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the 3-chlorophenyl and 3-ethoxy-4-methoxyphenyl groups contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC19H20ClN5O3
Molecular Weight401.8 g/mol
Purity≥ 95%
Complexity Rating500

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing a triazole moiety can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interact with specific molecular targets involved in cancer cell signaling pathways. For instance, it has been suggested that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis.
  • Case Studies :
    • A study found that related triazole compounds exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.1 μM to 2.6 μM for MCF-7 and HCT-116 cells respectively .
    • Another investigation demonstrated that certain triazole derivatives outperformed standard chemotherapeutic agents like doxorubicin in inhibiting cancer cell growth .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Triazoles are recognized for their ability to inhibit the growth of bacteria and fungi.

  • Mechanism of Action : The antimicrobial effect is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
  • Case Studies :
    • In vitro studies have shown that triazole derivatives can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, common pathogens responsible for infections .
    • A comparative analysis indicated that some synthesized derivatives exhibited stronger antimicrobial activity than traditional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (μM)Reference
AnticancerMCF-71.1
HCT-1162.6
AntimicrobialE. coliNot specified
S. aureusNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,3-triazole-4-carboxamide core but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure R1 Substituent R2 Substituent Key Features/Implications
Target Compound 1H-1,2,3-triazole-4-carboxamide 5-(3-chlorophenylamino) N-(3-ethoxy-4-methoxyphenylmethyl) Ethoxy/methoxy groups may improve solubility; chloro group enhances electrophilicity .
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole-4-carboxamide 5-methyl, 3-chloro-4-methoxyphenylaminoethyl N-(5-chloro-2-methylphenyl) Additional chloro groups increase lipophilicity; methyl triazole may reduce metabolic stability .
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole-4-carboxamide 5-amino, 1-(3-chlorophenyl) N-(4-acetylphenyl) Acetyl group introduces electron-withdrawing effects; amino group enhances hydrogen bonding .
5-Amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole-4-carboxamide 5-amino N-(3-chlorophenyl), oxazole-methyl Oxazole substituent adds rigidity; ethoxy group mirrors target compound’s solubility profile .
CAI (5-amino-1-1(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) 1H-1,2,3-triazole-4-carboxamide 4'-chlorobenzoyl-3,5-dichlorobenzyl Metabolized into inactive benzophenone (M1); highlights triazole’s susceptibility to hydrolysis .

Key Observations

Substituent Effects on Solubility :

  • The target compound’s 3-ethoxy-4-methoxyphenylmethyl group likely improves aqueous solubility compared to ’s chloro-rich analog, which is more lipophilic .
  • ’s oxazole-methyl group may reduce solubility due to increased rigidity but could enhance target binding .

Metabolic Stability: CAI’s phase I metabolism into inactive M1 (via triazole cleavage) suggests that the target compound’s 3-chlorophenylamino group might resist hydrolysis better than CAI’s benzoyl-dichlorobenzyl chain .

’s methyl triazole may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .

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